Home > Products > Screening Compounds P10783 > 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine - 160446-15-1

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Catalog Number: EVT-1216513
CAS Number: 160446-15-1
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a dopamine-derived guanidine alkaloid precursor. While it has not been directly isolated from natural sources, its synthetic derivatives, known as dopargimines, are found in marine organisms, specifically a Palauan Didemnidae tunicate. [] These natural and synthetic analogs are crucial for investigating neuronal receptor modulation and potential antiviral activities. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel (If channel) inhibitor. It's being developed as a treatment for stable angina and atrial fibrillation. []

Relevance: YM758 contains the core structure of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The key difference lies in the ethylamine side chain, where YM758 features a complex piperidine amide substituent. This structural similarity suggests a potential relationship in their binding affinities and pharmacological activities. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

Compound Description: YM-252124 is a major metabolite of YM758, identified in human urine and plasma. Studies suggest its renal excretion involves the transporter hOCT2/rOct2. []

Relevance: YM-252124 shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The structural variation lies in the side chain, with YM-252124 having a piperidine-3-ylcarbonyl group replacing the ethylamine. This similarity suggests a possible metabolic pathway and shared pharmacological targets. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

Compound Description: YM-385459, another major metabolite of YM758, is found in human urine and plasma. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: AS2036329 is a significant metabolite of YM758 detected in human urine and plasma. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

Compound Description: YM-385461, a derivative of p-aminohippuric acid, is identified as a metabolite of YM758 found in human plasma. Studies indicate its renal secretion likely involves the transporter hOAT1/rOat1. []

Relevance: While YM-385461 lacks the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety present in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, both are metabolites of YM758. This suggests a potential metabolic pathway connection. The presence of the 4-fluorobenzoyl group in both compounds further strengthens this link. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This series of compounds, based on the 6,7‐dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinoline scaffold, was investigated for its potential as P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) modulators. []

Relevance: These compounds share the core structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The structural variations are primarily on the substituents attached to the core structure. This similarity suggests potential for shared or related biological activities, especially considering the role of the 6,7-dimethoxy-tetrahydroisoquinoline moiety in interacting with biological targets. []

2‐[(1‐{4‐[2‐(6,7‐Dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p-tolyl)benzamide (Compound 7h)

Compound Description: Compound 7h is a potent modulator of P-gp-mediated MDR, exhibiting low cytotoxicity and a long duration of action in reversing doxorubicin resistance in K562/A02 cells. []

Relevance: Compound 7h and 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety. The presence of this common pharmacophore suggests that both compounds might interact with similar biological targets, potentially influencing MDR pathways. []

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone

Compound Description: This compound displayed tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group with 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The difference lies in the substituent on the nitrogen atom. This structural similarity suggests potential for overlapping biological activities and interactions with similar cellular targets. []

Dopargimine (4)

Compound Description: Dopargimine is a dopamine-derived guanidine alkaloid isolated from a Palauan Didemnidae tunicate. It is a potential modulator of neuronal receptors. []

Relevance: Dopargimine and 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine share a structural similarity in their backbone. Both compounds possess an ethylamine chain connected to a dimethoxy-substituted aromatic ring. This similarity suggests potential for shared or related biological activities, especially regarding neuronal receptors. []

1-Carboxydopargimine (5)

Compound Description: This dopamine-derived guanidine alkaloid was isolated from a Palauan Didemnidae tunicate alongside dopargimine. []

Mellpaladines A-F (1-3, 6-8)

Compound Description: Mellpaladines A-F are dopamine-derived guanidine alkaloids isolated from a Palauan Didemnidae tunicate. They are potential modulators of neuronal receptors. []

Serotodidopalgimine (9)

Compound Description: Serotodidopalgimine, a dopamine-derived guanidine alkaloid, was isolated from a Palauan Didemnidae tunicate. []

Relevance: Serotodidopalgimine and 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine both possess a dimethoxy-substituted aromatic ring, which might contribute to similar binding affinities or interactions with specific biological targets. The presence of a serotonin moiety in Serotodidopalgimine distinguishes it from the target compound, suggesting a potential for distinct biological activities. []

Dopargine (11)

Compound Description: Dopargine is a dopamine-derived guanidine alkaloid that was synthesized to investigate its biological activities in comparison to dopargimine and related compounds. []

Nordopargimine (15)

Compound Description: Nordopargimine is a dopamine-derived guanidine alkaloid synthesized and evaluated for its biological activities in comparison to dopargimine and related compounds. []

2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)ethan-1-amine (16)

Compound Description: This compound was synthesized and evaluated for its biological activities in comparison to dopargimine and related compounds. []

Relevance: This compound is an isomer of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The only structural difference lies in the position of the ethylamine substituent on the tetrahydroisoquinoline ring system. This subtle change could significantly impact their binding modes to biological targets and alter their pharmacological properties. []

6-[(6-aminohexyl)oxy]-2-(3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-3,4-dihydroisoquinolin-1(2H)-one (MLP66)

Compound Description: MLP66 is a synthetic ligand with high selectivity for the sigma-2 receptor. It has been utilized in developing quantum dot-based luminescent nanoprobes for sigma-2 receptor imaging. []

Relevance: MLP66 incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl structure of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as part of its larger molecular framework. The inclusion of this structure suggests that MLP66 might share some pharmacological properties with the target compound, particularly regarding interactions with sigma-2 receptors. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)

Compound Description: This compound is a novel fluorine-18 labeled radiopharmaceutical evaluated for P-glycoprotein (P-gp) PET imaging at the blood-brain barrier. []

Relevance: This compound features the 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline moiety, which is also present in 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This shared core structure suggests a possible similarity in their binding affinities to P-gp or other biological targets. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3)

Compound Description: This is a novel fluorine-18 labeled radiopharmaceutical. It demonstrated promising results as a P-gp substrate in in vivo and in vitro studies, highlighting its potential for P-gp PET imaging at the blood-brain barrier. []

Relevance: This compound features the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety, similar to 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This shared structural feature indicates a potential for similar binding interactions with biological targets, especially those related to P-gp function. []

2‐[3,4‐Bis(4‐methoxyphenyl)isoxazol‐5‐yl]‐1‐[6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2‐(1H)‐yl]ethanone (17)

Compound Description: Compound 17 exhibited selective COX-2 inhibitory activity in the sub-micromolar range and was identified as a P-glycoprotein interactor. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This structural similarity suggests that they might share a similar binding mode or interact with overlapping binding sites on specific biological targets, such as COX-2 or P-glycoprotein. []

Overview

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a chemical compound classified as an isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds structurally related to quinoline, characterized by a fused benzene and pyridine ring system. This particular compound features two methoxy groups at the 6 and 7 positions of the isoquinoline ring and an ethanamine group attached at the 2-position of the dihydroisoquinoline structure. The compound is recognized for its potential biological activities and applications in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be achieved through several methods:

  1. Reaction with Nitro Compounds: One method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid. This one-step synthesis is designed to streamline the production of target compounds.
  2. Petasis Reaction and Cyclization: Another approach utilizes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is subsequently transformed into the desired isoquinoline derivative through cyclization.

Technical Details

While detailed industrial production methods for this compound remain underexplored, the aforementioned synthetic routes can be optimized for larger-scale production by adjusting reaction conditions and purification processes.

Molecular Structure Analysis

Structure

The molecular formula of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is C14H22N2O2. Its structure includes:

  • Isoquinoline Core: A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Methoxy Groups: Two methoxy (-OCH3) substituents located at the 6 and 7 positions.
  • Ethanamine Side Chain: An ethanamine group attached at the nitrogen of the isoquinoline structure.
Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can participate in various chemical reactions:

  1. Oxidation: This compound can be oxidized to yield corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The dihydroisoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols .

Common Reagents and Conditions

The reactions typically involve controlled conditions tailored to each transformation:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
  • Substitution: Varies based on the nucleophile used; often requires heating or prolonged reaction times.
Mechanism of Action

The mechanism of action for 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine primarily relates to its biological activity as a precursor for bioactive molecules. It may interact with specific biological targets such as receptors or enzymes due to its structural features. The exact pathways remain an area of ongoing research, particularly concerning its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits characteristics typical of isoquinoline derivatives:

  • Appearance: Likely to be a solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Relevant Data or Analyses

Thermal stability studies indicate that this compound maintains stability under standard laboratory conditions, making it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

The compound has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex isoquinoline derivatives.
  2. Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.
  3. Medicine: Explored for pharmacological properties that may lead to therapeutic applications.
  4. Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals due to its unique structural attributes .

Properties

CAS Number

160446-15-1

Product Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

InChI

InChI=1S/C13H20N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3-6,9,14H2,1-2H3

InChI Key

NXFATFFJLNTYJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCN)OC

Synonyms

2-(6,7-diMethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanaMine

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCN)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.